molecular formula C14H12ClNO4S B2905847 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-56-0

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2905847
CAS No.: 325721-56-0
M. Wt: 325.76
InChI Key: NAZKDUFIGADRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid (CAS: 325721-56-0) is a sulfonamide derivative with the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g/mol . The compound features a benzoic acid backbone substituted with a chlorine atom at position 2 and a methyl(phenyl)sulfamoyl group at position 3. Its structural complexity and functional groups make it a candidate for pharmaceutical and agrochemical research, particularly in enzyme inhibition and receptor binding studies.

Properties

IUPAC Name

2-chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-16(10-5-3-2-4-6-10)21(19,20)11-7-8-13(15)12(9-11)14(17)18/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZKDUFIGADRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with methyl(phenyl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is being investigated as a potential drug candidate for managing various conditions, particularly:

  • Anti-inflammatory agents : The compound may inhibit specific enzymes involved in inflammatory pathways, offering therapeutic benefits in treating inflammatory diseases.
  • Antimicrobial properties : Its structural similarity to known sulfonamide antibiotics suggests potential efficacy against bacterial infections .

2. Enzyme Inhibition Studies
Research indicates that compounds with similar sulfamoyl groups can act as enzyme inhibitors. For instance:

  • It has been studied for its ability to inhibit cytosolic phospholipase A2α, which plays a crucial role in inflammatory responses .
  • The sulfamoyl moiety may mimic natural substrates, leading to competitive inhibition of key enzymes involved in metabolic pathways .

The biological activities of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid can be summarized as follows:

Activity Mechanism Potential Applications
Enzyme inhibitionCompetitive inhibition of target enzymesTreatment of inflammation and infections
Antimicrobial effectsDisruption of bacterial cell processesDevelopment of new antibiotics
Modulation of biochemical pathwaysInteraction with cellular signaling pathwaysPotential use in cancer therapies

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Anti-inflammatory Properties
    • A study demonstrated that derivatives of sulfamoylbenzoic acids could effectively reduce inflammation in animal models by inhibiting specific inflammatory mediators .
  • Antimicrobial Efficacy
    • Research indicated that compounds similar to 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid exhibited significant antimicrobial activity against various bacterial strains, suggesting its use in developing new antibacterial agents .
  • Cancer Research
    • Investigations into the compound's interaction with carbonic anhydrase isozymes revealed its potential as an anticancer agent due to selective binding properties that may limit side effects associated with conventional therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid (Target) 325721-56-0 C₁₄H₁₂ClNO₄S 325.77 Methyl(phenyl)sulfamoyl
5-Benzenesulfonamido-2-chlorobenzoic acid - C₁₃H₁₀ClNO₄S 311.79 Benzenesulfonamido
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid 328028-05-3 C₁₄H₁₁Cl₂NO₄S 360.20 3-Chloro-4-methylphenylsulfamoyl
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid 312274-91-2 C₁₃H₉Cl₂NO₄S 346.19 4-Chlorophenylsulfamoyl
2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid - C₁₃H₉ClFNO₄S 329.73 2-Fluorophenylsulfamoyl
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid 109029-96-1 C₁₁H₁₂ClNO₅S 305.79 Morpholine-4-sulfonyl
2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid 745798-18-9 C₁₄H₉ClF₃NO₅S 395.74 4-(Trifluoromethoxy)phenylsulfamoyl

Key Observations :

  • Substituent Effects : The target compound’s methyl(phenyl)sulfamoyl group balances steric bulk and lipophilicity. Analogs with electron-withdrawing substituents (e.g., Cl, F, CF₃O) exhibit higher molecular weights and altered electronic profiles, which influence acidity and binding interactions .
  • Solubility : The morpholine derivative (CAS 109029-96-1) has enhanced water solubility due to the amine group, contrasting with aryl-substituted analogs that favor lipid membranes .

Physicochemical and Spectral Properties

  • Acidity : Electron-withdrawing groups (Cl, CF₃O) lower the pKa of the benzoic acid moiety, enhancing ionization at physiological pH .
  • Thermal Stability : Higher melting points observed in dichloro-substituted analogs (e.g., CAS 328028-05-3) due to stronger intermolecular forces .
  • Spectral Signatures : IR and NMR spectra for these compounds typically show characteristic peaks for sulfonamide (S=O at ~1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .

Biological Activity

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is a synthetic compound belonging to the class of benzoic acid derivatives. Its structure features a chloro group at the 2-position and a sulfamoyl group at the 5-position, with a methyl-phenyl substituent on the nitrogen of the sulfamoyl group. This unique arrangement contributes to its potential biological activities, particularly in medicinal chemistry, including antidiabetic and anticancer properties.

Antidiabetic Properties

Research indicates that compounds similar to 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid exhibit significant antidiabetic effects. These compounds interact with enzymes involved in carbohydrate metabolism, potentially modulating metabolic pathways relevant to diabetes. For instance, structural analogs have shown inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin signaling .

Anticancer Activity

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid has also been studied for its anticancer properties. It has demonstrated high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. This interaction may contribute to its efficacy in cancer treatment by inhibiting tumor growth and metastasis .

Other Biological Activities

The compound has shown promise in various other biological activities, including:

  • Hypolipemic Activity : Structural analogs have demonstrated the ability to lower lipid levels in the bloodstream.
  • Enzyme Inhibition : The compound and its derivatives can inhibit several enzymes, leading to potential applications in treating metabolic disorders.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is crucial for its biological activity. A comparative analysis of similar compounds reveals how modifications can enhance or diminish activity:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-sulfamoylbenzoic acidLacks methyl(phenyl) groupHypolipemic activity
4-Amino-5-sulfamoylbenzoic acidAmino group at position 4Antidiabetic properties
Methyl 2-Halo-4-substituted-5-sulfamoyl-benzoatesVarying halogen substitutionsSelective enzyme inhibitors

The presence of the chloro substituent and the methyl(phenyl)sulfamoyl group enhances the compound's effectiveness as an inhibitor of key metabolic enzymes compared to other sulfamoylated benzoic acids.

Case Studies

  • DPP-4 Inhibition Study : In vitro studies have shown that derivatives of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid exhibit competitive inhibition against DPP-4, with IC50 values indicating their potential as antidiabetic agents. The most potent compounds demonstrated IC50 values in the low micromolar range, suggesting significant therapeutic potential .
  • CAIX Binding Affinity : A study focusing on CAIX inhibitors reported that certain derivatives of this compound exhibited a binding affinity with a dissociation constant (Kd) as low as 0.12 nM, indicating strong selectivity for CAIX over other isozymes. This selectivity is critical for minimizing side effects in cancer treatment .
  • NF-kB Activation Study : Another investigation evaluated the activation of NF-kB pathways by sulfamoylated compounds, revealing that specific structural modifications can enhance their biological activity, which may contribute to their anticancer effects .

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves coupling 2-chloro-5-sulfamoylbenzoic acid with methyl(phenyl)amine derivatives. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution of the sulfamoyl group .
  • Catalysts: Employ coupling agents like EDC/HOBt or palladium catalysts for Suzuki-Miyaura reactions if aryl halides are involved .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) to minimize side products .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the sulfamoyl group (~3.3 ppm for methyl) and aromatic protons (6.8–7.5 ppm) .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS verifies molecular weight (MW: 325.78 g/mol) and purity .
  • FT-IR: Identify functional groups (e.g., S=O stretching at 1150–1350 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Structural Modifications: Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, methyl group replacement) to assess impacts on bioactivity .
  • Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays to quantify inhibition constants (KiK_i) .
  • Computational SAR: Perform molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .

Advanced: How should researchers resolve contradictions in reported biological activities of sulfamoylbenzoic acid derivatives?

Methodological Answer:

  • Comparative Analysis: Cross-reference assay conditions (e.g., pH, temperature) and purity levels (HPLC data) across studies .
  • Structural Validation: Verify if discrepancies arise from unintended substitutions (e.g., chloro vs. fluoro groups) using single-crystal XRD .
  • Dose-Response Curves: Replicate experiments with standardized protocols (e.g., IC50_{50} measurements) to confirm activity trends .

Advanced: What computational strategies predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) to model binding modes in enzyme active sites .
  • Binding Validation: Compare docking poses with crystallographic data (PDB) and validate via molecular dynamics simulations (GROMACS) to assess stability .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding energies and rank derivatives .

Basic: What handling protocols ensure stability during storage and experimentation?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (N2_2) in amber vials to prevent hydrolysis of the sulfamoyl group .
  • Solubility Management: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8 to prevent ester hydrolysis .

Advanced: How do substituent variations impact reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Leaving Group Effects: Chloro substituents at position 2 enhance reactivity in SNAr reactions compared to fluoro analogs (lower EaE_a due to better leaving ability) .
  • Kinetic Studies: Use 19^19F NMR to monitor reaction rates with different nucleophiles (e.g., amines vs. thiols) under controlled temperatures (25–80°C) .

Basic: What purification methods are most effective post-synthesis?

Methodological Answer:

  • Chromatography: Silica gel chromatography (gradient: 20–50% ethyl acetate in hexane) resolves sulfonamide byproducts .
  • Recrystallization: Use ethanol/water (70:30 v/v) to isolate crystals with >99% purity (melting point: 180–185°C) .

Advanced: How can quantum mechanical calculations predict electronic properties?

Methodological Answer:

  • DFT Modeling: Use Gaussian 09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity hotspots .
  • Solvent Effects: Include PCM models to simulate aqueous or DMSO environments and predict pKa values (~2.3 for the carboxylic acid group) .

Advanced: What experimental strategies validate docking predictions?

Methodological Answer:

  • Crystallographic Validation: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) and compare poses with docking results .
  • Mutagenesis: Engineer active-site residues (e.g., His94Ala) and measure activity loss to confirm predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.